Benzo(g)chrysene-9,10-imine
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Nitrogen-Containing Polycyclic Aromatic Systems
Benzo(g)chrysene-9,10-imine is a specialized derivative of benzo(g)chrysene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a large class of organic compounds composed of two or more fused aromatic rings. researchgate.net These compounds, and their derivatives, are of significant interest in various fields of chemistry and materials science due to their unique electronic and structural properties. mdpi.com The introduction of a nitrogen atom into the PAH framework, as seen in this compound, creates a nitrogen-containing polycyclic aromatic system, also known as an aza-PAH.
This structural modification of incorporating nitrogen can significantly alter the electronic properties, reactivity, and biological activity of the parent PAH. rsc.org Nitrogen-containing polycyclic aromatic compounds are important in various applications, including the development of novel materials and as scaffolds in medicinal chemistry. oup.comresearchgate.net The study of these systems helps to understand the fundamental principles of aromaticity and the effects of heteroatom substitution on the properties of large π-systems. nih.govlibretexts.org
Significance of Arene Imine Derivatives in Organic Synthesis and Chemical Research
Arene imines, also known as arene epimines or aziridines fused to an aromatic system, are a class of heterocyclic compounds that have garnered considerable attention in organic synthesis and chemical research. acs.orgacs.org Imines, in general, are compounds containing a carbon-nitrogen double bond and are valuable intermediates in a wide array of chemical transformations. wikipedia.orgscirp.orgmasterorganicchemistry.com They can act as electrophiles, participate in cycloaddition reactions, and serve as precursors for the synthesis of more complex nitrogen-containing molecules. nih.gov
The fusion of an imine (in the form of an aziridine (B145994) ring) to a polycyclic aromatic framework, as in this compound, creates a strained three-membered ring. This structural feature makes these molecules highly reactive and thus useful as synthetic intermediates. Research has shown that K-region imines of polycyclic aromatic hydrocarbons, such as this compound, exhibit significant mutagenic activity, often much more potent than their corresponding oxides (epoxides). nih.gov This highlights their importance in toxicological studies and in understanding the mechanisms of chemical carcinogenesis. doi.orgacs.org
Historical Overview of Research Trends Pertaining to Benzo(g)chrysene and its Derivatives
Research into benzo(g)chrysene and its derivatives has been ongoing for several decades, driven by interest in their chemical properties, synthesis, and biological effects. iarc.fr Early research often focused on the synthesis and characterization of the parent hydrocarbon and its simple derivatives. rsc.org
Over time, research has expanded to include a wider range of derivatives, including oxides and imines, to investigate their reactivity and biological activity. nih.govrsc.org The study of chrysene (B1668918) and its derivatives, including benzo(g)chrysene, has been important in understanding the geochemistry of crude oils and source rocks. researchgate.net More recent research has focused on the development of advanced functional materials based on the dibenzo[g,p]chrysene (B91316) scaffold, exploring their photophysical and electronic properties for applications in optoelectronics. mdpi.comrsc.orgresearchgate.net The synthesis of various substituted and functionalized benzo[g]chrysene (B86070) derivatives continues to be an active area of research, aiming to create novel molecules with tailored properties. researchgate.net The investigation into the mutagenic and carcinogenic properties of benzo[g]chrysene derivatives also remains a key research area, contributing to our understanding of the health risks associated with PAHs. mdpi.comufmg.brlcms.cz
Interactive Data Table: Properties of Benzo(g)chrysene
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₄ | nist.gov |
| Molecular Weight | 278.3466 g/mol | nist.gov |
| CAS Registry Number | 196-78-1 | nist.gov |
| Appearance | Long greenish-yellow needles | iarc.fr |
| Melting Point | 112-116 °C | iarc.fr |
Structure
2D Structure
3D Structure
Properties
CAS No. |
132335-20-7 |
|---|---|
Molecular Formula |
C22H15N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
16-azahexacyclo[12.9.0.02,7.08,13.015,17.018,23]tricosa-1(14),2,4,6,8,10,12,18,20,22-decaene |
InChI |
InChI=1S/C22H15N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-22(20)23-21/h1-12,21-23H |
InChI Key |
PVJBULRDYUGSDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C(N3)C4=C2C5=CC=CC=C5C6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(N3)C4=C2C5=CC=CC=C5C6=CC=CC=C64 |
Synonyms |
enzo(g)chrysene-9,10-imine BgC-I |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Benzo G Chrysene 9,10 Imine
Nucleophilic Ring Opening Reactions of Arene Imines
Arene imines, such as Benzo(g)chrysene-9,10-imine, are characterized by a strained three-membered aziridine (B145994) ring fused to a large polycyclic aromatic system. This inherent ring strain makes them susceptible to nucleophilic ring-opening reactions. The reaction is initiated by the attack of a nucleophile on one of the electrophilic carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. This process is analogous to the well-studied ring-opening of arene oxides and other strained heterocycles like epoxides. rsc.org The reactivity of the imine can be further enhanced by protonation or coordination of the nitrogen atom to a Lewis acid, which increases the electrophilicity of the ring carbons. mdpi.com
The general mechanism for the acid-catalyzed ring opening involves protonation of the imine nitrogen, followed by nucleophilic attack at one of the adjacent carbons. This attack can proceed via an SN1 or SN2 pathway, depending on the stability of the resulting carbocation and the nature of the nucleophile. For polycyclic systems like this compound, the formation of a stabilized benzylic carbocation intermediate is a plausible pathway.
Regioselectivity in Nucleophilic Attack of Polycyclic Arene Imines
The regioselectivity of nucleophilic attack on unsymmetrical arene imines is a critical aspect of their chemistry. In the case of this compound, the imine is fused to the K-region of the polycyclic aromatic hydrocarbon (PAH). The K-region is known to be electron-rich and highly reactive. Theoretical models, such as those based on Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) compositions, are used to predict the sites of nucleophilic and electrophilic attack. acs.org For nucleophilic reactions, the attack generally occurs at the carbon atom with the larger LUMO contribution. acs.org
In reactions analogous to those of K-region arene oxides, nucleophilic attack is expected to occur at either C9 or C10. acs.org The precise regioselectivity can be influenced by several factors, including the electronic properties of the PAH system, the nature of the attacking nucleophile, and steric hindrance. For instance, studies on the ring-opening of related aryl-substituted cyclopropanes and epoxides show that attack often occurs at the benzylic position to form geminal diaryl products. rsc.org Theoretical studies concerning the reactivity of imine derivatives of PAHs have been undertaken to better understand these interactions. sci-hub.se The stereochemical course of these reactions is also of significant interest, with studies on arene oxides showing that the reaction often proceeds with inversion of configuration at the center of attack, consistent with an SN2 mechanism. acs.org
Comparative Reactivity with Related Arene Oxides
This compound is the nitrogen analogue of Benzo(g)chrysene-9,10-oxide, and their reactivities are often compared. Both are K-region derivatives, but the imine exhibits significantly different biological and chemical properties. A key study investigating the mutagenicity of K-region oxides and imines of chrysene (B1668918), benzo[c]phenanthrene, and benzo[g]chrysene (B86070) in Salmonella typhimurium found that the imines were dramatically more potent mutagens than their corresponding oxide counterparts. nih.gov This heightened mutagenicity suggests a greater reactivity towards biological nucleophiles like DNA.
The table below, derived from mutagenicity data, illustrates the stark difference in potency between the K-region imines and oxides, which serves as a proxy for their relative electrophilic reactivity. nih.gov
| Compound | Mutagenicity Ratio (Imine vs. Oxide) |
|---|---|
| Chrysene-5,6-imine / Chrysene-5,6-oxide | 17 - 3800 times more potent |
| Benzo[c]phenanthrene-5,6-imine / Benzo[c]phenanthrene-5,6-oxide | Data indicates significantly higher potency for the imine |
| Benzo[g]chrysene-9,10-imine / Benzo[g]chrysene-9,10-oxide | Data indicates significantly higher potency for the imine |
This enhanced reactivity of the imines can be attributed to the different electronic properties of nitrogen compared to oxygen. The greater polarizability and potentially different bond strengths in the C-N versus C-O bonds within the three-membered ring could facilitate easier ring-opening upon nucleophilic attack.
N-Alkylation and Derivatization at the Imine Nitrogen
The nitrogen atom in the aziridine ring of this compound is a nucleophilic center and possesses a lone pair of electrons, making it a site for derivatization. mdpi.com Reactions at the imine nitrogen, particularly N-alkylation, are a common way to modify the properties of such molecules. Alkylation of the nitrogen leads to the formation of a quaternary iminium salt. mdpi.com These iminium ions are even more susceptible to nucleophilic attack than the parent imine due to the positive charge, further activating the aziridine ring. acs.org
Various methods can be employed for N-alkylation. Palladium-catalyzed "borrowing hydrogen" methodologies, for instance, allow for the N-alkylation of amines using alcohols as alkylating agents. rsc.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then condenses with an amine to form an imine (or iminium ion), followed by reduction. rsc.org Gold-catalyzed reactions have also been developed for the selective N-alkylation of amines. beilstein-journals.org These synthetic strategies could be applied to derivatize the nitrogen of this compound, providing a route to a variety of N-substituted analogues with potentially altered chemical and biological activities.
Intramolecular Rearrangements and Transformations Involving the Imine Functional Group
The strained imine ring of this compound is a hub for various intramolecular rearrangements and transformations. These reactions are often driven by the release of ring strain and can lead to complex polycyclic nitrogen-containing structures.
Examples of such transformations in related systems include:
Lewis Acid-Promoted Cycloadditions : In the presence of Lewis acids like BF₃·Et₂O, methyleneaziridines can undergo C-C bond cleavage to form a 2-aminoallyl cation intermediate. This reactive species can then participate in intramolecular [4+3] cycloaddition reactions with an appended diene to yield complex tricyclic imines. nih.gov
Photochemical Rearrangements : Iminium ions derived from benzaldehydes can undergo intramolecular ortho photocycloaddition reactions. wiley.comresearchgate.net This process initiates a cascade of rearrangements, including 1,2-migrations and ring fragmentation, ultimately leading to diverse benzoxacyclic products. researchgate.net
Thermal Rearrangements : Disubstituted aziridines formed from hydropalladation reactions can undergo subsequent thermal rearrangements, leading to a variety of final products depending on the substitution pattern. nih.gov
Electrocyclizations : Nitrile imines bearing an ortho-nitro group are known to undergo a 1,7-electrocyclization, forming a seven-membered ring intermediate that can rearrange to form an activated N-hydroxybenzotriazole ester, facilitating amide bond formation. nih.gov
These examples highlight the rich and varied chemistry of the imine functional group within a polycyclic framework, suggesting that this compound could be a precursor to a wide array of rearranged heterocyclic structures under appropriate thermal, photochemical, or catalytic conditions.
Investigating Formation Mechanisms of Related Polycyclic Aromatic Imines
The formation of polycyclic aromatic imines and their parent compounds, polycyclic aromatic nitrogen heterocycles (PANHs), is a significant area of research in combustion chemistry and astrochemistry. uhmreactiondynamics.org These compounds can be formed during high-temperature processes like the grilling of meat, where both PAHs and heterocyclic aromatic amines (HCAs) are generated simultaneously. nih.gov
Several synthetic pathways can lead to the formation of cyclic imines. One modern approach involves the intramolecular C-H amination of alkyl azides. nih.gov This method allows for the selective cleavage of aliphatic C-H or C-C bonds and the efficient formation of a C=N double bond, creating five- or six-membered cyclic imines under mild, metal-free conditions. nih.gov More broadly, the synthesis of N-doped PAHs can be achieved through acid-catalyzed reactions of aromatic imines, leading to the construction of quinoline (B57606) and acridine (B1665455) systems. fau.de These reactions underscore the role of imines not just as products but also as building blocks for larger PANHs.
Methyl Addition/Cyclization (MAC) Mechanisms in PAH Formation
The growth of polycyclic aromatic systems is explained by several proposed mechanisms, including the well-known Hydrogen Abstraction/Acetylene (B1199291) Addition (HACA) pathway. More recently, the Methyl Addition/Cyclization (MAC) mechanism has been identified as another crucial route for PAH growth. researchgate.net
The MAC mechanism involves the addition of a methyl radical to a PAH, followed by cyclization and aromatization steps. This pathway is particularly important for expanding existing five-membered rings into more stable six-membered benzenoid rings. researchgate.net For example, methylene-substituted cyclopenta-fused species are considered key intermediates in PAH growth, and these structures are readily formed through methyl addition reactions. researchgate.net While much of the research has focused on hydrocarbon PAHs, these fundamental molecular mass growth processes are essential for forming the carbon skeleton of PANHs. The incorporation of nitrogen can occur before, during, or after the formation of the polycyclic frame, but the underlying carbon backbone is assembled through mechanisms like HACA and MAC. uhmreactiondynamics.orgresearchgate.net
Role of Hydrogen Abstractions and Intramolecular Hydrogen Shifts in Aromatic Ring Construction
Detailed, specific research findings on the role of hydrogen abstractions and intramolecular hydrogen shifts in the aromatic ring construction of this compound are not extensively available in the public domain. The formation of the core benzo[g]chrysene skeleton is a complex process, and while general mechanisms for the formation of polycyclic aromatic hydrocarbons (PAHs) exist, their specific application to the final stages of benzo[g]chrysene synthesis is not explicitly detailed in the surveyed literature.
However, we can infer potential mechanistic steps by examining general principles of PAH formation and related synthetic methodologies. The construction of complex fused aromatic rings often involves cyclization reactions followed by aromatization. It is in this aromatization step that hydrogen abstractions and shifts can play a crucial role.
General mechanisms for the growth of PAHs, such as the Hydrogen-Abstraction-C2H2-Addition (HACA) model, are well-documented for the formation of PAHs in high-temperature environments like combustion. nih.govacs.orgacs.org This mechanism involves the abstraction of a hydrogen atom from an existing aromatic ring, creating a radical site. This is followed by the addition of acetylene (C2H2), and subsequent cyclization and aromatization to form a new fused ring. nih.govacs.orgacs.orgtsinghua.edu.cn While this explains the growth of the PAH backbone, it does not specifically detail the final hydrogen elimination or rearrangement steps for a large, pre-formed system like benzo[g]chrysene.
In the context of laboratory synthesis of the benzo[g]chrysene skeleton, methods such as the FeCl3-promoted reaction of diphenylacetylene (B1204595) and phenylacetaldehyde (B1677652) derivatives have been developed. researchgate.netrsc.org While the precise mechanism of the final aromatization step in this synthesis is not fully elucidated in the provided abstracts, it is plausible that it involves the elimination of hydrogen atoms, potentially through a series of abstraction and shift events, to achieve the stable, fully aromatic system.
Another relevant synthetic approach is the photocyclization of diarylethylenes. researchgate.net These reactions proceed through an excited state, leading to the formation of a dihydrophenanthrene-like intermediate. The final step is an oxidation that removes two hydrogen atoms to yield the aromatic product. This oxidation can be viewed as a two-step hydrogen abstraction process.
The formation of the imine functional group at the 9,10-position is generally considered a separate transformation from the construction of the aromatic ring system. This compound would typically be synthesized from the corresponding benzo[g]chrysene-9,10-dione. This reaction is a condensation of the dione (B5365651) with a primary amine or ammonia, proceeding through a carbinolamine intermediate followed by dehydration. openstax.orgmasterorganicchemistry.comscienceinfo.com This process does not involve the alteration of the aromatic core itself.
Table of Plausible Mechanistic Steps in Aromatic Ring Finalization:
| Step | Description | Relevance to Benzo(g)chrysene |
| Initial Cyclization | Formation of a non-aromatic or partially aromatic polycyclic intermediate from precursors. | Occurs in synthetic routes like FeCl3-promoted cyclization or photocyclization. researchgate.netrsc.org |
| Hydrogen Abstraction | Removal of a hydrogen atom by a radical species or an oxidizing agent to form a polycyclic aromatic radical. | A key initiating step in general PAH growth models like HACA. nih.govacs.orgkmf.uz.ua Likely involved in oxidative aromatization steps. |
| Intramolecular H-Shift | Migration of a hydrogen atom from one position to another within the molecule. | Can facilitate the formation of a more stable radical or position atoms for subsequent elimination. tsinghua.edu.cnresearchgate.net |
| Dehydrogenation/Aromatization | Elimination of H2 or sequential loss of two hydrogen atoms to form the final stable aromatic ring system. | The final step in many synthetic methods for PAHs, including photocyclization pathways. researchgate.net |
While direct experimental data on hydrogen abstraction and intramolecular hydrogen shifts for the specific construction of the Benzo(g)chrysene aromatic system is scarce, the principles from general PAH formation and synthetic organic chemistry strongly suggest their involvement in the final aromatization steps of its synthesis. Further computational and mechanistic studies would be necessary to fully elucidate these specific pathways.
Derivatization and Functionalization Strategies of Benzo G Chrysene 9,10 Imine
Synthetic Approaches to Substituted Benzo(g)chrysene-9,10-imine Derivatives
In the absence of specific literature for this compound, one can only speculate on potential synthetic routes to its substituted derivatives based on general principles of organic synthesis. The synthesis of substituted PAHs often involves multi-step sequences starting from functionalized precursors. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are powerful tools for introducing substituents onto aromatic cores. Following the construction of a substituted Benzo(g)chrysene backbone, subsequent conversion to the 9,10-imine would be required. However, the specific conditions and feasibility of such a transformation for the Benzo(g)chrysene system have not been documented.
Introduction of Functional Groups for Modifying Electronic and Steric Properties
The introduction of functional groups onto a PAH scaffold can significantly alter its electronic and steric characteristics. For other PAHs, methods such as electrophilic aromatic substitution, transition-metal-catalyzed C-H functionalization, and the use of organometallic reagents are commonly employed to install a wide range of substituents. These can include alkyl, aryl, halogen, and various electron-donating or electron-withdrawing groups. The choice of functionalization strategy would depend on the desired properties of the final this compound derivative. For example, the incorporation of electron-donating groups would be expected to raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups would lower it, thereby tuning the molecule's optoelectronic properties.
Strategies for Chiral Derivatization and Asymmetric Synthesis in Arene Imine Chemistry
The field of asymmetric synthesis has developed numerous strategies for the chiral derivatization of imines, which are crucial for applications in catalysis and medicinal chemistry. A common approach involves the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, which can direct the stereoselective addition of nucleophiles to the imine carbon. beilstein-journals.org Following the desired transformation, the chiral auxiliary can be removed to yield an enantioenriched amine.
Another powerful technique is the use of chiral catalysts for the asymmetric reduction of imines. rsc.org Transition metal complexes with chiral ligands have been shown to be highly effective in the enantioselective hydrogenation of a variety of imine substrates, providing access to chiral amines with high optical purity. rsc.orgresearchgate.net While these methods are well-established for a range of imines, their application to polycyclic aromatic hydrocarbon imines, and specifically to this compound, has not been reported. The steric bulk and unique electronic nature of the Benzo(g)chrysene framework would likely necessitate significant optimization of existing protocols.
Computational Chemistry and Theoretical Studies of Benzo G Chrysene 9,10 Imine
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to understanding its chemical properties and reactivity. For Benzo(g)chrysene-9,10-imine, molecular orbital (MO) theory offers a framework for describing the distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity. mdpi.comacs.org
Natural Bond Orbital (NBO) analysis is another powerful computational tool that provides a detailed picture of electron delocalization, charge transfer interactions, and hyperconjugative effects within the molecule. acs.orgnih.gov This analysis can reveal the nature of the bonding between the imine group and the polycyclic aromatic framework, as well as any intramolecular hydrogen bonding that might influence the molecule's conformation and stability.
Prediction of Reactive Sites using Quantum Chemical Descriptors (e.g., Condensed Fukui Function)
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's reactivity. The condensed Fukui function is a particularly useful descriptor for predicting the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.netresearchgate.net This function is derived from the change in electron density at a specific atomic site upon the addition or removal of an electron.
For this compound, the condensed Fukui function can identify which carbon and nitrogen atoms are most susceptible to attack. The sites with the highest value of f(r) for nucleophilic attack (f+) are the most electrophilic, while those with the highest value for electrophilic attack (f-) are the most nucleophilic. researchgate.net Studies on other PAHs have shown that methods like the Fukui function can accurately predict the products of reactions with radicals such as •OH and •NO3. researchgate.net
Reaction Pathway Elucidation and Transition State Theory for Imine Transformations
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transition states. For transformations involving the imine group of this compound, such as hydrolysis, reduction, or addition reactions, transition state theory can be employed to calculate reaction rates and understand the factors that control selectivity.
Theoretical investigations can identify the structures of transition states, which are the highest energy points along a reaction coordinate. mdpi.com By calculating the energy barrier (activation energy) associated with a transition state, chemists can predict the feasibility of a particular reaction pathway. For instance, in acid-promoted reactions of related cyclic imines, density functional theory (DFT) calculations have been used to examine different potential intermediates and transition states to determine the most favorable mechanism. acs.org Similarly, computational studies on the Scholl reaction, a method for forming carbon-carbon bonds in PAHs, have interpreted skeletal rearrangements based on theoretical investigations of acid-catalyzed isomerizations. acs.org
Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. mdpi.com This provides a detailed understanding of the structural changes that occur as the molecule transforms from reactant to product.
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry for investigating the electronic structure and properties of molecules. wikipedia.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. wikipedia.org This approach offers a good balance between accuracy and computational cost, making it suitable for studying large molecules like this compound.
DFT calculations, often using functionals like B3LYP, are widely employed to optimize the molecular geometry, providing precise information about bond lengths, bond angles, and dihedral angles. mdpi.comicm.edu.pl These calculations can determine the most stable conformation of the molecule and explore how its three-dimensional structure influences its properties.
Beyond geometry, DFT is used to calculate a wide range of electronic properties, including:
HOMO and LUMO energies: As mentioned earlier, these are crucial for understanding reactivity. researchgate.net
Electron density distribution: This reveals the regions of the molecule that are electron-rich or electron-poor.
Molecular electrostatic potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of non-covalent interactions. nih.gov
Atomic charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom in the molecule. researchgate.net
The choice of the functional and basis set is critical for the accuracy of DFT calculations. mdpi.com Different functionals may be better suited for specific types of calculations, and the basis set determines the flexibility given to the molecular orbitals.
Spectroscopic Property Simulations (e.g., IR, NMR, UV-Vis) and Validation with Experimental Data
A key application of computational chemistry is the simulation of spectroscopic properties, which can be directly compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net The calculated IR spectrum can be compared with the experimental spectrum to confirm the structure of the synthesized compound and to assign specific vibrational modes to particular functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov These theoretical chemical shifts can be invaluable for assigning the complex NMR spectra of large aromatic systems like this compound.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for simulating the electronic absorption spectra of molecules. ekb.egresearchgate.net TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.org These calculations help to understand the nature of the electronic transitions (e.g., π→π* or n→π*) responsible for the observed UV-Vis spectrum.
The agreement between simulated and experimental spectra provides strong evidence for the accuracy of the computed molecular structure and electronic properties.
Free-Energy Perturbation Methods in Studying Molecular Interactions
Free-energy perturbation (FEP) is a sophisticated computational technique used to calculate the relative free energy difference between two states, such as the binding of two different ligands to a protein or the solvation of a molecule in different solvents. nih.gov While often applied in the context of drug discovery to predict binding affinities, FEP can also be used to study a variety of molecular interactions involving this compound. cresset-group.com
FEP simulations are computationally intensive but can provide highly accurate predictions of free energy changes, offering valuable insights into the thermodynamics of molecular recognition and interaction processes. nih.gov
Advanced Spectroscopic Characterization and Analytical Methodologies for Benzo G Chrysene 9,10 Imine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of Benzo(g)chrysene-9,10-imine. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's complex aromatic framework and the position of the imine functional group.
In ¹H NMR, the chemical shifts, coupling constants, and multiplicity of the aromatic protons are characteristic of their specific locations on the chrysene (B1668918) backbone. The protons nearer to the nitrogen atom of the imine group experience a different electronic environment compared to those further away, leading to distinct signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and their directly attached carbons, further confirming the structural assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, aiding in the differentiation between potential isomers.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is fundamental for determining the molecular weight of this compound and analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula, C₂₂H₁₃N.
Electron ionization (EI) is a common technique used to generate the mass spectrum of this compound. The resulting spectrum is characterized by an intense molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule typically undergoes characteristic fragmentation pathways, including the loss of small neutral molecules like HCN, which is indicative of the presence of the nitrogen-containing imine ring. The analysis of these fragment ions helps to corroborate the structure determined by NMR.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Structural Insights
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The N-H stretching vibration of the imine group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=N stretching vibration can be observed in the 1690-1640 cm⁻¹ range. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to a series of bands between 1600 and 1450 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the polycyclic aromatic system.
Electronic Spectroscopy (UV-Vis Absorption, Fluorescence, Luminescence) for Conjugation and Electronic State Analysis
Electronic spectroscopy techniques are highly sensitive for analyzing the extensive π-conjugated system of this compound and probing its excited electronic states.
The UV-Vis absorption spectrum of this compound is characterized by a series of intense absorption bands in the ultraviolet and visible regions. These absorptions correspond to π-π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of the imine functional group.
High-Performance Liquid Chromatography (HPLC) Coupled with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a powerful analytical method for the separation and sensitive detection of this compound in complex mixtures. The inherent fluorescence of the compound allows for highly selective and sensitive detection. By carefully selecting the excitation and emission wavelengths, it is possible to minimize interference from other compounds in the sample matrix. This technique is particularly valuable for environmental and biological samples where the analyte may be present at trace levels.
Synchronous Luminescence Spectroscopy (SLS) and Room Temperature Phosphorescence (RTP)
Synchronous Luminescence Spectroscopy (SLS) is an advanced fluorescence technique that can enhance the selectivity of analysis. In SLS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ). This approach can simplify complex spectra and help to resolve contributions from different fluorescent species in a mixture.
Room Temperature Phosphorescence (RTP) is another luminescence-based technique that can be used to characterize this compound. Phosphorescence is a longer-lived emission process than fluorescence and can provide additional structural and environmental information. The observation of RTP from this compound, often by adsorbing the analyte onto a solid substrate, can be a highly selective detection method.
Laser-Induced Fluorescence (LIF) and Supersonic Jet/Laser Induced Fluorescence (SSJ/LIF)
Laser-Induced Fluorescence (LIF) offers exceptionally high sensitivity for the detection of this compound due to the high intensity of the laser excitation source. This technique can be used for both qualitative and quantitative analysis at ultra-trace levels.
When combined with a supersonic jet expansion (SSJ/LIF), it is possible to obtain highly resolved, gas-phase fluorescence spectra. In a supersonic jet, the molecules are cooled to very low rotational and vibrational temperatures, which significantly reduces spectral broadening. This allows for the detailed study of the vibronic structure of the molecule's electronic states, providing fundamental insights into its photophysical properties.
Excitation-Emission Matrix Fluorescence (EEMF)
Excitation-Emission Matrix Fluorescence (EEMF), also known as a 3D scan, is a powerful technique for the characterization of complex mixtures of fluorescent compounds like aza-PAHs. edinst.comresearchgate.net This method generates a contour plot of fluorescence intensity as a function of both excitation and emission wavelengths, creating a unique "fingerprint" for a given sample. edinst.com For mixtures containing multiple fluorophores, EEMF can help to identify individual components that may have overlapping excitation and emission spectra. researchgate.netmdpi.com
The application of EEMF to aza-PAHs is particularly valuable due to their inherent fluorescence. researchgate.net The technique's sensitivity and selectivity make it suitable for detecting low concentrations of these compounds in various matrices. edinst.com By using chemometric methods like Parallel Factor Analysis (PARAFAC) in conjunction with EEMF, it is possible to deconvolve complex spectral data and quantify individual components in a mixture. mdpi.compjoes.comrsc.org
Table 1: Illustrative EEMF Parameters for Aza-PAH Analysis
| Parameter | Typical Range/Value | Purpose |
| Excitation Wavelength Range | 200 - 400 nm | To excite the various electronic transitions of the aza-PAH molecules. researchgate.net |
| Emission Wavelength Range | 300 - 600 nm | To capture the resulting fluorescence emission over a broad range. |
| Excitation & Emission Slits | 3 - 5 nm | To control the spectral resolution. mdpi.com |
| Scan Speed | Variable | To balance signal-to-noise ratio and measurement time. |
| Data Analysis | PARAFAC, Principal Component Analysis | To resolve and identify individual fluorescent components in a mixture. mdpi.compjoes.com |
This table presents typical parameters and is not based on a specific experimental result for this compound.
Fluorescence quenching studies can further enhance the selectivity of EEMF. For instance, nitromethane (B149229) has been shown to selectively quench the fluorescence of certain types of polycyclic aromatic hydrocarbons (PAHs), which could potentially be applied to differentiate between various aza-PAH isomers or derivatives in a mixture. optica.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including aza-PAHs and their derivatives. nih.govepa.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for definitive identification. nih.gov
For the analysis of this compound, GC-MS can be employed to assess the purity of a synthesized sample by detecting any residual starting materials or byproducts. In mixture analysis, this technique is capable of separating and identifying a wide range of PAHs and their nitrogen-containing analogues. nih.govmdpi.com The use of high-resolution capillary columns enhances the separation efficiency, allowing for the resolution of complex isomeric mixtures. nih.gov
Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity, which is particularly useful for analyzing trace levels of target compounds in complex environmental or biological matrices. mdpi.comcedre.frresearchgate.net This is achieved by selecting a specific parent ion from the initial mass spectrum and subjecting it to further fragmentation, which reduces background noise and chemical interferences. researchgate.net
Table 2: Representative GC-MS Conditions for Aza-PAH Analysis
| Parameter | Typical Setting | Purpose |
| Gas Chromatograph | ||
| Injector Type | Splitless | To introduce the entire sample onto the column for maximum sensitivity. cedre.fr |
| Injector Temperature | 280 - 300 °C | To ensure rapid volatilization of the analytes. cedre.fr |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | To separate the components of the mixture. |
| Carrier Gas | Helium or Hydrogen | To carry the sample through the column. |
| Oven Temperature Program | Ramped (e.g., 100 °C hold for 2 min, then ramp to 320 °C) | To achieve optimal separation of compounds with different boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | To fragment the analyte molecules in a reproducible manner. |
| Mass Analyzer | Quadrupole or Ion Trap | To separate the ions based on their mass-to-charge ratio. |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for higher sensitivity and selectivity for target compounds; Full Scan for identification of unknown compounds. nih.gov |
This table provides illustrative GC-MS parameters and is not based on specific experimental data for this compound.
Capillary Electrophoresis with Advanced Detection
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. scielo.org.mx For neutral compounds like many aza-PAHs, a technique called micellar electrokinetic chromatography (MEKC) is often employed, where a surfactant is added to the buffer to form micelles that act as a pseudo-stationary phase. scielo.org.mx
Advanced detection methods coupled with CE, such as laser-induced fluorescence (LIF) or mass spectrometry (CE-MS), provide the high sensitivity and selectivity needed for the analysis of aza-PAHs. researchgate.net LIF is particularly well-suited for fluorescent compounds like this compound, offering very low detection limits. CE-MS combines the high separation efficiency of CE with the definitive identification capabilities of MS.
The use of chiral selectors, such as cyclodextrins, in the CE buffer allows for the separation of enantiomers of chiral aza-PAHs and their derivatives. scielo.org.mx This is crucial for studying the biological activities of these compounds, which can be highly stereospecific.
Table 3: Potential Capillary Electrophoresis Parameters for Aza-PAH Analysis
| Parameter | Typical Setting | Purpose |
| Capillary | Fused-silica (e.g., 50 µm ID, 50-75 cm length) | The separation channel. |
| Background Electrolyte (BGE) | Borate or phosphate (B84403) buffer with surfactant (for MEKC) | To control the pH and provide the separation medium. |
| Voltage | 15 - 30 kV | The driving force for the separation. scielo.org.mx |
| Injection | Hydrodynamic or Electrokinetic | To introduce the sample into the capillary. |
| Detection | UV-Vis, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS) | To detect the separated analytes. scielo.org.mxresearchgate.net |
| Temperature | 20 - 25 °C | To ensure reproducible migration times. |
This table outlines potential CE parameters and is not based on specific experimental results for this compound.
X-ray Crystallography for Solid-State Structure Determination of this compound or its Derivatives
This technique is invaluable for confirming the regiochemistry of synthesis, understanding intermolecular interactions such as π-π stacking in the crystal lattice, and correlating the solid-state structure with the compound's physical and photophysical properties. beilstein-journals.orgresearchgate.net For example, the degree of planarity or distortion in the polycyclic aromatic system, which can be accurately measured by X-ray crystallography, has a significant impact on the electronic properties of the molecule. beilstein-journals.org
The process involves growing a high-quality single crystal of the compound, which can be a challenging step. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Table 4: Example Crystallographic Data for a Benzo[g]chrysene (B86070) Derivative
| Parameter | Value |
| Compound | Benzo[g]chrysene |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 25.004 |
| b (Å) | 9.417 |
| c (Å) | 5.912 |
| Z | 4 |
| Reference |
This table presents crystallographic data for the parent compound, Benzo[g]chrysene, to illustrate the type of information obtained from X-ray crystallography.
Intermolecular Interactions and Supramolecular Chemistry of Benzo G Chrysene 9,10 Imine
Adduct Formation with Non-Biological Nitrogen Heterocycles
The synthesis of arene imines, including benzo(g)chrysene-9,10-imine, is closely related to the chemistry of other nitrogen heterocycles. Research by E. Abu-Shqara and J. Blum has detailed synthetic routes for creating K-region imine derivatives from various parent nitrogen heterocycles. researchgate.net This process demonstrates a form of adduct formation where a simple nitrogen-containing ring is effectively incorporated into a larger polycyclic system.
The general synthetic pathway involves a multi-step transformation:
Oxidation: The parent nitrogen heterocycle is first oxidized to its corresponding K-oxide. researchgate.net
Azide Addition: The resulting oxide is then treated with sodium azide, leading to the formation of an azido (B1232118) alcohol intermediate. researchgate.net
Cyclization: Finally, the azido alcohol is cyclized using a reagent like triethyl phosphite (B83602) to yield the target arene imine, which contains a fused aziridine (B145994) ring. researchgate.net
This methodology has been successfully applied to a range of heterocyclic systems, showcasing a versatile approach to generating complex polycyclic arene imines.
Table 1: Synthesis of Arene Imine Derivatives from Parent Nitrogen Heterocycles. researchgate.net
| Parent Nitrogen Heterocycle | Resulting Arene Imine Derivative |
|---|---|
| Benzo[h]quinoline | 1a,9b-Dihydrobenz[h]azirino[f]quinoline |
| Benzo[f]quinoline | 1a,9b-Dihydrobenz[f]azirino[h]quinoline |
| 1,10-Phenanthroline | 1a,9b-Dihydroazirino[f] sioc-journal.cnrsc.orgphenanthroline |
Self-Assembly Behavior and Organization of this compound Derivatives
While direct studies on the self-assembly of this compound are not extensively documented, research on closely related benzo[g]chrysene (B86070) (BgCh) derivatives provides significant insight into the organizational behavior of this structural core. The large, planar aromatic system of benzo[g]chrysene promotes strong π-π stacking interactions, which are a driving force for self-assembly into ordered structures, particularly liquid crystals. sioc-journal.cnresearchgate.netresearchgate.net
Research has shown that by attaching flexible peripheral alkyl chains to the rigid benzo[g]chrysene core, it is possible to create discotic liquid crystals. sioc-journal.cn These materials exhibit mesophases where the molecules arrange into columns, a property highly desirable for applications in organic electronics. sioc-journal.cnresearchgate.netresearchgate.net The specific nature of the functional groups and the length of the alkyl chains can fine-tune the type of columnar phase and the temperature range over which it is stable. sioc-journal.cn For instance, certain polysubstituted benzo[g]chrysene derivatives have been shown to form hexagonal and even more complex columnar phases. researchgate.net
Table 2: Self-Assembly and Mesophase Behavior of Substituted Benzo[g]chrysene Derivatives. sioc-journal.cnresearchgate.net
| Derivative Type | Observed Mesophase | Key Finding |
|---|---|---|
| Unsymmetrical BgCh with ester, anhydride, or imide units | Columnar Hexagonal (Colhex) | Showed broad mesophase ranges up to 206 °C, with properties tunable by the functional group. sioc-journal.cn |
| Polysubstituted BgCh via FeCl3 promotion | Hexagonal Columnar (Colh) | Demonstrated extraordinary liquid crystallinity. researchgate.net |
| A specific polysubstituted BgCh derivative (5h) | Rectangular Columnar Plastic (Colrp) | Exhibited a rare plastic columnar phase upon cooling below 35 °C. researchgate.net |
The non-planarity in some dibenzo[g,p]chrysene (B91316) systems also influences their self-assembly properties. rsc.org The introduction of an imine functional group, as in this compound, would be expected to modify these intermolecular forces through potential hydrogen bonding and altered dipole moments, thus influencing its specific self-assembly characteristics.
Host-Guest Chemistry and Complexation Studies
Specific host-guest chemistry studies involving this compound as either the host or guest are not well-documented in the available literature. However, the broader class of polycyclic aromatic hydrocarbons and frameworks derived from them are subjects of extensive research in supramolecular and host-guest chemistry. researchgate.netmdpi.comchemrxiv.orgnih.gov
The fundamental principle relies on using molecules with well-defined cavities or surfaces to non-covalently bind smaller guest molecules. Porous materials constructed from PAH-like building blocks are excellent candidates for this purpose. rsc.org
Metal-Organic Frameworks (MOFs): MOFs built with organic cage linkers have been shown to be highly effective at encapsulating PAH guests. chemrxiv.orgnih.gov The cage-like cavities within the framework can selectively trap pollutants like PAHs from water, demonstrating a practical application of this host-guest chemistry. nih.gov
Hydrogen-Bonded Organic Frameworks (HOFs): Simple organic molecules with multiple carboxylic acid groups can self-assemble via hydrogen bonds to form porous frameworks. rsc.org These HOFs have demonstrated the ability to selectively adsorb different PAHs based on the size and shape of their pores. rsc.org
All-Hydrocarbon Complexes: Even without heteroatoms, host-guest complexes can be formed. Cycloparaphenylenes, which are nano-sized rings of benzene (B151609) units, can act as hosts for various PAH guests, forming stable complexes driven purely by CH-π interactions. researchgate.net
Potential Applications in Advanced Materials Science Chemical Focus
Integration into Optoelectronic Materials
The fusion of a nitrogen atom into the polycyclic aromatic framework fundamentally alters the electronic landscape of the molecule, making benzo(g)chrysene-9,10-imine a candidate for various optoelectronic applications. This is due to the modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels compared to the parent hydrocarbon.
Derivatives of benzo(g)chrysene are known for their strong fluorescence, a property that is essential for emissive layers in OLEDs. The introduction of the 9,10-imine moiety can further tune the emission color and quantum yield. By modifying the substituents on the imine nitrogen or the aromatic backbone, it is possible to shift the emission wavelength across the visible spectrum. For instance, electron-donating or electron-withdrawing groups can be strategically placed to control the intramolecular charge transfer characteristics, which directly impacts the fluorescence properties. This tunability makes benzo(g)chrysene-imine derivatives attractive for creating highly efficient and color-pure emitters for next-generation displays and lighting.
The planarity and extensive π-conjugation of the benzo(g)chrysene core are conducive to efficient intermolecular π-π stacking, a critical factor for charge transport in organic semiconductors. The imine functionalization can enhance these properties by introducing specific intermolecular interactions, such as hydrogen bonding, which can lead to more ordered packing in the solid state. This ordered arrangement facilitates the movement of charge carriers (electrons and holes) through the material. The nitrogen atom can also influence the charge-carrier mobility, potentially leading to materials with ambipolar or unipolar (n-type or p-type) semiconductor behavior, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.
Liquid Crystalline Properties of Benzo(g)chrysene-Based Imine Derivatives
The rigid, elongated shape of the benzo(g)chrysene molecule is a key feature for the formation of liquid crystalline phases. By attaching flexible alkyl chains to the imine nitrogen, it is possible to induce mesomorphic behavior in this compound derivatives. These materials could exhibit thermotropic liquid crystallinity, where ordered phases (such as nematic or smectic) are observed upon heating. The combination of the fluorescent properties of the aromatic core with the self-assembling nature of liquid crystals could lead to polarized light-emitting materials for applications in advanced optical devices and sensors.
Role as Catalysts or Components in Catalytic Systems
The nitrogen atom in the imine group can act as a Lewis basic site, capable of coordinating to metal centers. This suggests that this compound could serve as a ligand in the design of novel organometallic catalysts. The extended aromatic system can also play a role in stabilizing catalytic species or participating in electron-transfer processes during a catalytic cycle. Furthermore, the rigid structure of the ligand could provide steric control, influencing the selectivity of a catalytic reaction. These properties make such compounds interesting for applications in areas like asymmetric catalysis or photocatalysis.
Applications as Building Blocks for Nanographenes and Extended π-Systems
This compound can be envisioned as a fundamental building block for the bottom-up synthesis of larger, nitrogen-doped nanographenes and other extended π-systems. The presence of the imine group provides a reactive handle for further chemical transformations, allowing for the controlled growth of complex, two-dimensional nanostructures. These nitrogen-containing nanographenes are predicted to have unique electronic and magnetic properties compared to their all-carbon counterparts, making them highly desirable for applications in nanoelectronics, spintronics, and energy storage. The precise placement of nitrogen atoms within the graphene-like lattice allows for the engineering of the material's bandgap and conductivity.
| Research Finding | Potential Application | Relevant Properties |
| Tunable fluorescence via substitution | Organic Light-Emitting Diodes (OLEDs) | Emission color control, high quantum yield |
| Ordered molecular packing | Organic Semiconductors | Enhanced charge transport, ambipolar behavior |
| Anisotropic molecular shape | Liquid Crystals | Self-assembly, polarized emission |
| Lewis basic nitrogen site | Catalysis | Metal coordination, reaction selectivity |
| Reactive imine group | Nanographene Synthesis | Controlled growth of extended π-systems |
Future Research Directions and Open Questions Pertaining to Benzo G Chrysene 9,10 Imine
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes to Benzo(g)chrysene-9,10-imine and its derivatives is paramount for enabling further research and application. While classical methods for the synthesis of related polycyclic aromatic hydrocarbons (PAHs) exist, future research should focus on modern catalytic systems and methodologies that offer improved yields, reduced environmental impact, and greater functional group tolerance.
Future synthetic strategies could include:
Palladium-Catalyzed Annulations: Building upon known palladium-catalyzed methods for constructing phenanthrene (B1679779) and chrysene (B1668918) cores, novel domino reactions could be designed. wiley.com For instance, a one-pot reaction involving a suitably functionalized biphenyl (B1667301) precursor, an alkyne, and an amine in the presence of a palladium catalyst could directly yield the desired imine, bypassing the need for isolating intermediate PAHs.
[2+2+2] Cycloaddition Reactions: The use of transition-metal-catalyzed [2+2+2] cycloadditions, particularly those involving arynes, presents a powerful strategy for the convergent synthesis of complex aromatic systems. wiley.com The development of a chemo- and regioselective co-cyclotrimerization of a benzyne (B1209423) precursor with a suitable di-alkyne could provide a direct entry to the benzo[g]chrysene (B86070) skeleton, which could then be functionalized to the imine.
C-H Activation/Annulation Cascades: Direct C-H activation represents a highly atom-economical approach to the synthesis of complex organic molecules. Future research could explore transition-metal-catalyzed C-H activation of a simpler PAH, followed by annulation with a nitrogen-containing coupling partner to construct the imine ring in a single step.
A comparative table of potential synthetic routes is presented below:
| Synthetic Approach | Potential Advantages | Key Challenges |
| Palladium-Catalyzed Annulations | High efficiency, good functional group tolerance | Catalyst sensitivity, precursor availability |
| [2+2+2] Cycloaddition Reactions | Convergent synthesis, rapid complexity generation | Regioselectivity control, handling of reactive intermediates |
| C-H Activation/Annulation | Atom economy, reduced waste | Selectivity between multiple C-H bonds, harsh reaction conditions |
Advanced Mechanistic Investigations of Complex Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing protocols and designing new reactions. Future research in this area should employ a combination of experimental and computational techniques.
Key areas for mechanistic investigation include:
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction pathways, and transition states of reactions involving this compound. acs.org Such studies can help in predicting the regioselectivity of reactions and in understanding the role of catalysts.
Spectroscopic Studies: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can allow for the direct observation of reaction intermediates and provide crucial data on reaction kinetics. Stable ion studies, for instance, can help in characterizing carbocationic intermediates that may be involved in electrophilic substitution reactions on the chrysene core. acs.org
Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms, particularly in complex rearrangement and cyclization reactions.
Design of New Functional Materials with Tunable Optoelectronic Properties
The extended π-conjugated system of this compound suggests its potential for use in organic electronic and photonic devices. Future research should focus on the rational design and synthesis of novel functional materials based on this scaffold.
Potential avenues for material design include:
Discotic Liquid Crystals: By attaching flexible alkyl chains to the benzo[g]chrysene core, it may be possible to induce the formation of columnar liquid crystalline phases. sioc-journal.cn These materials could exhibit interesting charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and sensors.
Fluorescent Dyes and Emitters: The inherent fluorescence of many PAHs can be tuned by chemical modification. sioc-journal.cn The introduction of electron-donating or electron-withdrawing groups onto the this compound framework could lead to new fluorescent dyes with tailored absorption and emission properties for use in bioimaging and organic light-emitting diodes (OLEDs).
Covalent Organic Frameworks (COFs): The imine functionality provides a handle for the incorporation of this compound units into porous, crystalline COFs. core.ac.uk These materials could have applications in gas storage, separation, and heterogeneous catalysis.
The following table outlines potential functional materials and their target applications:
| Material Type | Key Properties | Potential Applications |
| Discotic Liquid Crystals | Self-assembly, charge transport | OFETs, sensors |
| Fluorescent Dyes | Tunable emission, high quantum yield | Bioimaging, OLEDs |
| Covalent Organic Frameworks | Porosity, crystallinity, catalytic activity | Gas storage, separation, catalysis |
Integration with Emerging Technologies in Organic Synthesis and Materials Science
To accelerate the discovery and development of new materials and applications based on this compound, it is essential to integrate research efforts with emerging technologies.
Future research should leverage:
High-Throughput Experimentation: The use of automated synthesis and screening platforms can rapidly evaluate a large number of reaction conditions and catalyst systems, accelerating the optimization of synthetic routes.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, selectivity, and safety, especially for reactions involving hazardous reagents or unstable intermediates.
Advanced Characterization Techniques: The use of sophisticated analytical techniques, such as single-crystal X-ray diffraction and advanced mass spectrometry methods, will be crucial for the unambiguous characterization of new compounds and materials. iarc.fr
Machine Learning and AI: The application of machine learning algorithms to predict the properties of new this compound derivatives could guide synthetic efforts towards molecules with desired functionalities.
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound and pave the way for new discoveries in fundamental chemistry and materials science.
Q & A
Q. What are the recommended synthetic routes for Benzo(g)chrysene-9,10-imine, and what challenges arise during intermediate isolation?
Methodological Answer: Benzo(g)chrysene derivatives are typically synthesized via multi-step pathways involving cyclization and oxidation. For example, the synthesis of structurally related Dibenzo(g,p)chrysene involves:
Fluoren-9-one reduction to form 9,9'-Bifluorene-9,9'-diol.
Spiro compound formation through acid-catalyzed cyclization.
Oxidation to stabilize the chrysene backbone.
Challenges include isolating reactive intermediates (e.g., diols or spiro compounds) due to their sensitivity to moisture and air. Column chromatography under inert atmospheres and low-temperature crystallization are recommended for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves aromatic proton environments and imine group connectivity. For example, sp2-hybridized carbons in chrysene derivatives exhibit distinct shifts at 120–140 ppm .
- Infrared Spectroscopy (IR): The C=N stretch in the imine group appears near 1640–1680 cm⁻¹, distinguishable from carbonyl peaks .
- High-Performance Liquid Chromatography (HPLC): Paired with fluorescence detection, HPLC ensures purity (>98%) and quantifies trace impurities in environmental samples (e.g., detection limits of 0.1 ng/mL for PAHs) .
Q. How are acute toxicity concerns for this compound assessed in preliminary studies?
Methodological Answer:
- In vitro models: Use hepatic cell lines (e.g., HepG2) to monitor CYP1A1 enzyme induction, a biomarker for metabolic activation of PAHs. Dose-response curves (0.1–100 µM) assess cytotoxicity via MTT assays .
- Genotoxicity assays: Comet assays quantify DNA damage from reactive intermediates like diol epoxides. Positive controls (e.g., Benzo[a]pyrene) validate experimental conditions .
Advanced Research Questions
Q. How can computational methods like DFT predict this compound’s electronic and optical properties?
Methodological Answer:
- Density Functional Theory (DFT): At the B3LYP/6-31G(d,p) level, calculate:
- Dipole moment (µ): Predicts molecular polarity (e.g., µ = 4.2 Debye for related compounds).
- First hyperpolarizability (β): Quantifies nonlinear optical (NLO) response; β values >100 × 10⁻³⁰ esu suggest potential in photonic materials .
- Natural Bond Orbital (NBO) analysis: Identifies charge transfer between donor (e.g., imine lone pairs) and acceptor (e.g., π* orbitals) groups (Table 1) .
Q. Table 1: Key Computational Parameters for this compound Analogs
| Property | Value (B3LYP/6-31G(d,p)) |
|---|---|
| Dipole Moment (µ) | 4.2 Debye |
| Average Polarizability (α₀) | 3.8 × 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 120 × 10⁻³⁰ esu |
Q. What mechanistic insights explain the regioselectivity in this compound’s synthesis?
Methodological Answer:
- Kinetic vs. Thermodynamic Control: DFT-based transition state analysis reveals lower activation energy (ΔG‡ = 25 kcal/mol) for linear fused-ring formation compared to angular isomers (ΔG‡ = 32 kcal/mol), favoring kinetic products .
- NBO Analysis: Delocalization of lone pairs (e.g., N12 in imine) into adjacent π* orbitals stabilizes intermediates, directing regioselectivity. For example, LP(N12) → π*(C15=C18) interactions reduce energy by 8.5 kcal/mol .
Q. How does this compound’s redox behavior compare to other PAHs, and what analytical methods quantify this?
Methodological Answer:
- Cyclic Voltammetry (CV): Measure redox potentials in acetonitrile (0.1 M TBAPF6). This compound shows reversible oxidation at +1.2 V (vs. Ag/AgCl), linked to semiquinone radical formation .
- Electron Paramagnetic Resonance (EPR): Detect radical intermediates (g-factor ≈ 2.003) during autooxidation. Compare to Benzo[a]pyrene-6,12-dione, which generates H2O2 via Fenton-like reactions .
Data Contradictions and Recommendations
- Synthetic Yields: reports 65% yield for Dibenzo(g,p)chrysene synthesis, but solvent-free microwave-assisted methods (noted in ) may improve efficiency. Validate with pilot-scale trials.
- Toxicity Models: While emphasizes hepatic metabolism, extrapolation to extrahepatic tissues (e.g., lung) requires caution. Use primary cell co-cultures for comprehensive assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
